7-Tetradecyn-6,9-diol
Overview
Description
7-Tetradecyn-6,9-diol is an organic compound with the molecular formula C₁₄H₂₆O₂ It is characterized by the presence of a triple bond between the seventh and eighth carbon atoms and hydroxyl groups on the sixth and ninth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tetradecyn-6,9-diol typically involves the use of alkyne and diol precursors. One common method is the partial hydrogenation of 7-tetradecyn-6,9-diyne, which involves the selective reduction of one of the triple bonds to form the desired diol. This reaction is often carried out using a palladium catalyst under controlled conditions to ensure selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Tetradecyn-6,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-Tetradecyn-6,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Tetradecyn-6,9-diol involves its interaction with specific molecular targets. The hydroxyl groups and the triple bond play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
Comparison with Similar Compounds
7-Tetradecyn-6-ol: Similar structure but with only one hydroxyl group.
7-Tetradecyn-9-ol: Similar structure but with the hydroxyl group on the ninth carbon.
7-Tetradecyn-6,9-diyne: Similar structure but with an additional triple bond.
Uniqueness: 7-Tetradecyn-6,9-diol is unique due to the presence of two hydroxyl groups and a triple bond, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tetradec-7-yne-6,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFRBUSENSDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#CC(CCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461639 | |
Record name | 7-Tetradecyne-6,9-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174064-00-7 | |
Record name | 7-Tetradecyne-6,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174064-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Tetradecyne-6,9-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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